molecular formula C9H9ClN2O2 B1457356 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline CAS No. 1421603-43-1

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1457356
M. Wt: 212.63 g/mol
InChI Key: FRGXPNHJORJDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline (8-Cl-5-NO2-THQ) is an organic compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a ring structure composed of four carbon atoms and one nitrogen atom. 8-Cl-5-NO2-THQ is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

8-Cl-5-NO2-THQ has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, 8-Cl-5-NO2-THQ has been used in the synthesis of optically active compounds, such as chiral drugs, and in the synthesis of asymmetric catalysts.

Mechanism Of Action

The mechanism of action of 8-Cl-5-NO2-THQ is not well understood. However, it is believed that the nitro group of 8-Cl-5-NO2-THQ acts as an electron acceptor, which enables the formation of a covalent bond between the nitrogen atom and the carbon atom of the substrate. This covalent bond is believed to be responsible for the catalytic activity of 8-Cl-5-NO2-THQ.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Cl-5-NO2-THQ are not well understood. However, it has been suggested that 8-Cl-5-NO2-THQ may be involved in the regulation of gene expression and the modulation of enzyme activity. Additionally, 8-Cl-5-NO2-THQ has been shown to possess antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using 8-Cl-5-NO2-THQ in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to using 8-Cl-5-NO2-THQ in laboratory experiments. For example, it is a toxic compound and should be handled with caution. Additionally, the reaction conditions required for the synthesis of 8-Cl-5-NO2-THQ can be difficult to control, and the yields of the reaction can be low.

Future Directions

The future directions for 8-Cl-5-NO2-THQ research include the development of more efficient and selective synthesis methods, the elucidation of the mechanism of action, and the investigation of its potential applications in biotechnology and medicine. Additionally, further research into the biochemical and physiological effects of 8-Cl-5-NO2-THQ is needed to better understand its potential therapeutic benefits. Finally, further research into the environmental effects of 8-Cl-5-NO2-THQ is needed to ensure its safe and responsible use.

properties

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXPNHJORJDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.